molecular formula C7H8N2O3 B1527793 4-Amino-6-methoxynicotinic acid CAS No. 1060806-76-9

4-Amino-6-methoxynicotinic acid

Cat. No.: B1527793
CAS No.: 1060806-76-9
M. Wt: 168.15 g/mol
InChI Key: JJPXZQDQKRYINL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-6-methoxynicotinic acid is a chemical compound with the molecular formula C7H8N2O3 and a molecular weight of 168.15 g/mol. It is characterized by the presence of an amino group (-NH2) at the 4-position and a methoxy group (-OCH3) at the 6-position on the pyridine ring, along with a carboxylic acid group (-COOH) at the 3-position.

Scientific Research Applications

4-Amino-6-methoxynicotinic acid has several scientific research applications across various fields:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound is utilized in biochemical studies to understand the role of pyridine derivatives in biological systems.

  • Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting various diseases.

  • Industry: It is employed in the production of agrochemicals and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Amino-6-methoxynicotinic acid can be synthesized through various synthetic routes. One common method involves the nitration of 6-methoxynicotinic acid followed by reduction of the nitro group to an amino group. The reaction conditions typically include the use of strong acids such as sulfuric acid and nitric acid for nitration, and reducing agents like hydrogen in the presence of a catalyst for the reduction step.

Industrial Production Methods: In an industrial setting, the compound is often produced through a multi-step synthesis process that ensures high purity and yield. This involves the careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-6-methoxynicotinic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.

  • Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst are employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form this compound derivatives with higher oxidation states.

  • Reduction: Reduction reactions can lead to the formation of 4-amino-6-methoxynicotinamide.

  • Substitution: Substitution reactions can result in the formation of various substituted derivatives of the compound.

Mechanism of Action

The mechanism by which 4-Amino-6-methoxynicotinic acid exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the carboxylic acid group can participate in hydrogen bonding and other interactions. These interactions can influence various biological processes and pathways, leading to the compound's effects.

Comparison with Similar Compounds

4-Amino-6-methoxynicotinic acid is similar to other pyridine derivatives such as 3-Amino-6-methoxynicotinic acid and 2-Amino-6-methoxynicotinic acid. its unique combination of functional groups and positions on the pyridine ring sets it apart from these compounds. The presence of the amino group at the 4-position and the methoxy group at the 6-position provides distinct chemical and biological properties compared to its analogs.

Would you like to know more about any specific aspect of this compound?

Properties

IUPAC Name

4-amino-6-methoxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-12-6-2-5(8)4(3-9-6)7(10)11/h2-3H,1H3,(H2,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPXZQDQKRYINL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80696081
Record name 4-Amino-6-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060806-76-9
Record name 4-Amino-6-methoxy-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060806-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-6-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-6-methoxynicotinic acid
Reactant of Route 2
Reactant of Route 2
4-Amino-6-methoxynicotinic acid
Reactant of Route 3
Reactant of Route 3
4-Amino-6-methoxynicotinic acid
Reactant of Route 4
Reactant of Route 4
4-Amino-6-methoxynicotinic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-Amino-6-methoxynicotinic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-Amino-6-methoxynicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.